molecular formula C10H12N2O B13151387 1-(Methoxymethyl)-1H-indol-6-amine

1-(Methoxymethyl)-1H-indol-6-amine

Katalognummer: B13151387
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: OVVVVBNYRUKGMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methoxymethyl)-1H-indol-6-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a methoxymethyl group attached to the nitrogen atom of the indole ring and an amine group at the 6-position. Its unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(Methoxymethyl)-1H-indol-6-amine can be achieved through several routes. One common method involves the reaction of 1H-indole-6-amine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

1-(Methoxymethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Condensation: The amine group at the 6-position can participate in condensation reactions with carbonyl compounds, forming imines or amides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-(Methoxymethyl)-1H-indol-6-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research on this compound includes its potential use as a precursor for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: In the industrial sector, it is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Methoxymethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the amine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and neurotransmission.

Vergleich Mit ähnlichen Verbindungen

1-(Methoxymethyl)-1H-indol-6-amine can be compared with other indole derivatives, such as:

    1-Methyl-1H-indol-6-amine: Similar in structure but lacks the methoxymethyl group, which may result in different biological activity and solubility properties.

    1-(Hydroxymethyl)-1H-indol-6-amine: Features a hydroxymethyl group instead of a methoxymethyl group, potentially altering its reactivity and interaction with biological targets.

    1-(Ethoxymethyl)-1H-indol-6-amine: Contains an ethoxymethyl group, which may affect its pharmacokinetic properties compared to the methoxymethyl analogue.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

1-(methoxymethyl)indol-6-amine

InChI

InChI=1S/C10H12N2O/c1-13-7-12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,7,11H2,1H3

InChI-Schlüssel

OVVVVBNYRUKGMC-UHFFFAOYSA-N

Kanonische SMILES

COCN1C=CC2=C1C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.